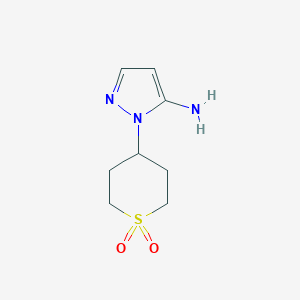
4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is a heterocyclic compound that features a pyrazole ring and a thiane ring. The presence of both nitrogen and sulfur atoms in its structure makes it an interesting compound for various chemical and biological applications. The pyrazole ring is known for its biological activities, while the thiane ring adds to the compound’s chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 5-amino-1H-pyrazole with a thiane derivative. One common method includes the cyclization of 5-amino-1H-pyrazole with a suitable thiane precursor under acidic or basic conditions. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and cyclization to form the desired heterocyclic structure. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thiane ring, leading to different reduced products.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrazole or thiane derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with various molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological molecules, while the thiane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1H-pyrazole: Shares the pyrazole ring but lacks the thiane ring.
1lambda6-Thiane-1,1-dione: Contains the thiane ring but lacks the pyrazole ring.
Uniqueness
4-(5-Amino-1H-pyrazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to the combination of both pyrazole and thiane rings in its structure. This dual-ring system provides a unique set of chemical and biological properties that are not found in compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C8H13N3O2S |
|---|---|
Peso molecular |
215.28 g/mol |
Nombre IUPAC |
2-(1,1-dioxothian-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H13N3O2S/c9-8-1-4-10-11(8)7-2-5-14(12,13)6-3-7/h1,4,7H,2-3,5-6,9H2 |
Clave InChI |
AHNQRIJXJDTPAI-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCC1N2C(=CC=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B13088610.png)
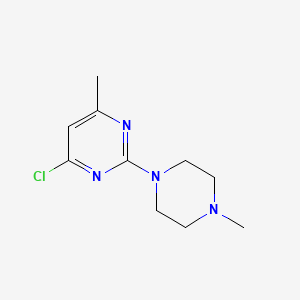


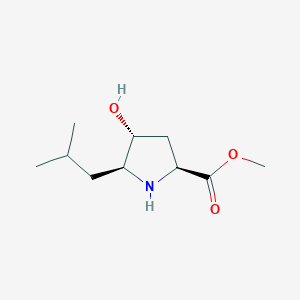
![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)

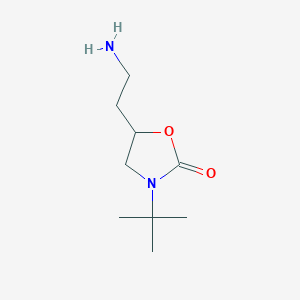
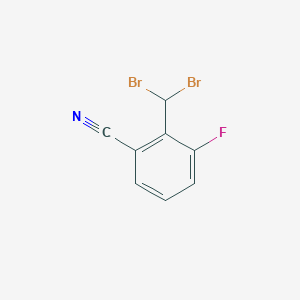
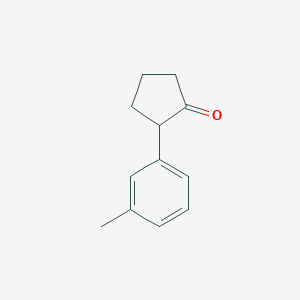
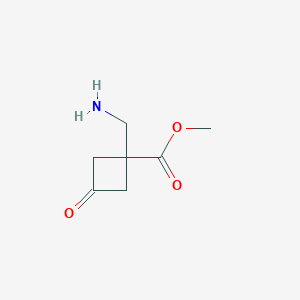
![2-{[1-(4-Chlorophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13088685.png)


